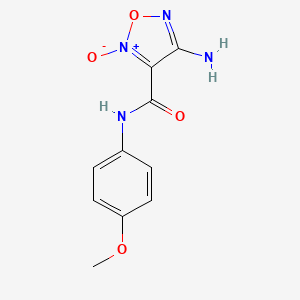

4-amino-N-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide

Description

Properties

IUPAC Name |

4-amino-N-(4-methoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c1-17-7-4-2-6(3-5-7)12-10(15)8-9(11)13-18-14(8)16/h2-5H,1H3,(H2,11,13)(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZJUWJXPDGINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=[N+](ON=C2N)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320134 | |

| Record name | 4-amino-N-(4-methoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

696607-68-8 | |

| Record name | 4-amino-N-(4-methoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group.

Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Carboxamide Formation: The carboxamide group is formed by reacting the oxadiazole derivative with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that derivatives of 4-amino-N-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide exhibit significant antimicrobial and antiviral activities. The compound's mechanism of action may involve inhibition of specific enzymes or receptors associated with microbial or viral infections. Studies have shown promising results in inhibiting bacterial growth and viral replication, suggesting its potential as a therapeutic agent in infectious diseases .

Drug Development

The compound's structural characteristics allow for modifications that can enhance biological activity. For instance, variations in the oxadiazole ring can lead to improved interactions with target proteins through hydrogen bonding and other non-covalent interactions. This makes it a candidate for further development in drug design, particularly for conditions requiring potent antimicrobial agents .

Material Science Applications

In material science, compounds containing oxadiazole rings are often explored for their luminescent and electronic properties . The unique electronic structure of this compound allows it to be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its stability and luminescent properties make it suitable for these applications .

Agrochemical Potential

The compound also shows promise in the field of agrochemicals. Research has indicated that oxadiazole derivatives can act as effective herbicides or pesticides , providing a means to control agricultural pests while minimizing environmental impact. The ability to modify the compound's structure further enhances its efficacy against specific targets in pest management .

Data Analysis and Case Studies

| Application Area | Key Findings | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Antiviral | Reduced viral replication in cell cultures | |

| Material Science | Used in OLED development due to luminescence | |

| Agrochemicals | Effective as herbicides with low environmental impact |

Case Study: Antimicrobial Activity

A study conducted on various derivatives of the compound demonstrated that modifications at the phenyl ring significantly influenced antimicrobial efficacy. Compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria compared to their counterparts with electron-withdrawing groups. This highlights the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features and properties of 4-amino-N-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide with two analogous compounds:

Key Observations:

Substituent Effects on Bioactivity :

- The 4-methoxyphenyl group in the target compound may confer metabolic stability compared to the propargylamine-ethyl substituent in , which is more reactive due to the terminal alkyne.

- The sulfamoylphenyl-cyclopropyl group in enhances target binding (e.g., TrmD methyltransferase inhibition), suggesting that bulky substituents improve specificity for enzyme active sites.

Similar N-oxides in triazine derivatives () demonstrate altered reactivity, such as regioselective bromination, which may extend to oxadiazole systems.

Synthetic Challenges :

- Bromination reactions in triazine oxides () highlight the sensitivity of N-oxides to electrophilic attack, suggesting that the target compound’s oxide group may require protective strategies during synthesis.

Biological Activity

4-Amino-N-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, molecular structure, and various biological effects, particularly its antimicrobial and anticancer properties.

Molecular Structure

The compound features a planar oxadiazole ring with two nitrogen atoms and one oxygen atom, contributing to its reactivity and interaction with biological targets. The presence of amino (-NH₂) and carboxamide (-C(O)NH₂) groups enhances its ability to form hydrogen bonds, which is crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of semicarbazides with dehydrating agents like phosphorus oxychloride (POCl₃). This approach requires precise control of reaction conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown potential in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of p53 expression levels. The compound's IC50 values against specific cancer cell lines (e.g., MCF-7) indicate promising efficacy compared to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via p53 pathway |

| HeLa | 20.00 | Caspase activation |

| A549 | 25.00 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural features. Modifications in the oxadiazole ring or the introduction of electron-donating groups on the phenyl ring have been shown to enhance activity against cancer cells .

Case Studies

- Antimicrobial Study : A study assessed the effectiveness of various oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that structural modifications could lead to improved efficacy .

- Anticancer Evaluation : In a comparative study involving multiple oxadiazole derivatives, it was found that modifications at the 4-position on the phenyl ring significantly improved cytotoxicity against several cancer cell lines, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-N-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a nucleophilic substitution reaction between 4-methoxyaniline and a pre-functionalized oxadiazole precursor (e.g., 1,2,5-oxadiazole-3-carbonyl chloride). Use dry tetrahydrofuran (THF) as a solvent and triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Introduce the amino group via reductive amination or direct amination under inert atmosphere (N₂/Ar) to prevent oxidation. Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) are viable reducing agents .

- Step 3 : Optimize oxidation conditions for the 2-oxide moiety. Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) are common reagents. Monitor reaction progress via thin-layer chromatography (TLC) .

- Critical Parameters : Temperature control (e.g., 45–60°C for amidation ), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl chloride ).

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions. For example, the methoxy group (–OCH₃) typically resonates at δ ~3.8 ppm in ¹H NMR, while the oxadiazole ring protons appear as distinct singlets .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₀H₁₁N₄O₄ requires m/z 267.0722). Electrospray ionization (ESI) in positive mode is preferred for carboxamides .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Crystallographic data (e.g., bond angles, torsion) can resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodology :

- Step 1 : Conduct comparative assays under standardized conditions (e.g., fixed cell lines, uniform ATP-based viability assays). Variability often arises from differences in assay protocols (e.g., serum concentration, incubation time) .

- Step 2 : Perform structure-activity relationship (SAR) studies. Synthesize analogs (e.g., replacing the methoxyphenyl group with fluorophenyl or methylthiazole moieties) to isolate contributing functional groups .

- Step 3 : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs). Cross-validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .

Q. What strategies are effective in designing experiments to investigate the compound’s stability under physiological conditions?

- Methodology :

- Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor degradation via HPLC-UV at 254 nm. Compare half-life (t₁/₂) with structurally similar compounds (e.g., oxazole vs. thiazole derivatives) .

- Oxidative Stress Resistance : Expose to hydrogen peroxide (H₂O₂) or cytochrome P450 enzymes (e.g., CYP3A4 microsomes) to simulate metabolic pathways. Identify degradation products using LC-MS/MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., mp >200°C indicates robustness for high-temperature applications) .

Q. How can researchers integrate theoretical frameworks to predict the compound’s reactivity in novel chemical environments?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .

- Solvent Effects : Use COSMO-RS simulations to model solvation energy in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents. This guides solvent selection for reactions like SNAr or Suzuki couplings .

- Reaction Pathway Analysis : Apply Marcus theory to electron-transfer steps or Eyring equations for kinetic isotope effects (KIEs) in oxidation reactions .

Key Considerations for Experimental Design

- Contradiction Management : Replicate studies using orthogonal methods (e.g., NMR + X-ray) to confirm structural assignments .

- Theoretical Alignment : Link mechanistic hypotheses to established frameworks (e.g., Hammett plots for substituent effects ).

- Ethical Data Reporting : Disclose solvent purity, catalyst batches, and instrument calibration dates to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.